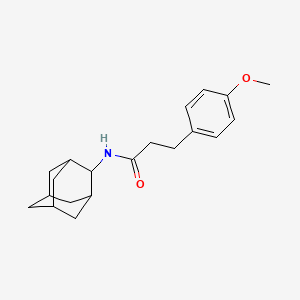
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide, also known as BDF-864, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively in the laboratory setting, with promising results in various areas of research.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in laboratory studies. In addition to its anti-tumor activity, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is that it has been extensively studied in the laboratory setting, with a significant amount of data available on its properties and potential applications. Additionally, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have a relatively low toxicity profile, making it a promising candidate for further research.
One limitation of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential applications and side effects. Additionally, more research is needed to determine the optimal dosage and administration of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide for therapeutic use.
Future Directions
There are several potential future directions for research on 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide. One area of interest is in the development of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide and its potential applications in other areas, such as infectious diseases and inflammation. Finally, more research is needed to determine the potential side effects and optimal dosage of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide for therapeutic use.
Synthesis Methods
The synthesis of 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with benzyl chloroformate to form the intermediate benzyl 2,4-difluoroanilinoformate. This intermediate is then reacted with 4-hydroxybenzamide to yield the final product, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide.
Scientific Research Applications
4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been studied extensively in the laboratory setting for its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2/c21-16-8-11-19(18(22)12-16)23-20(24)15-6-9-17(10-7-15)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZUEFYHCLOOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-phenylmethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)


![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)


![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

